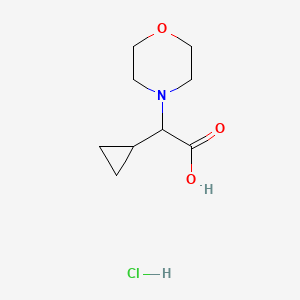

2-环丙基-2-(吗啉-4-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

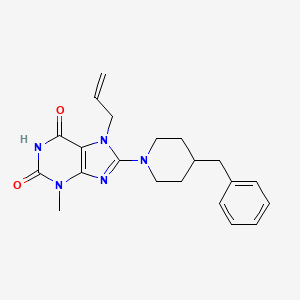

2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds and reactions that can shed light on the chemical behavior and synthesis of similar structures. For instance, the compound 4-(2-carboxyethyl)morpholin-4-ium chloride is a hydrochloric acid salt of a morpholine derivative, which is an important intermediate in the synthesis of biologically active heterocyclic compounds . This suggests that 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride could also serve as an intermediate in the synthesis of heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves various cyclization reactions. For example, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield furanones and pyran-2-ones . Additionally, a remarkable cyclopropanation process is described for the synthesis of doubly constrained ACC derivatives, which are cyclopropane-containing compounds . These methods could potentially be adapted for the synthesis of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride by incorporating the appropriate morpholine and cyclopropyl moieties.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride often includes a morpholine ring, which typically adopts a chair conformation. In the case of 4-(2-carboxyethyl)morpholin-4-ium chloride, the morpholine ring's conformation allows for the formation of stabilizing hydrogen bonds . This information can be extrapolated to suggest that the morpholine ring in 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride would also adopt a chair conformation, potentially influencing its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives and cyclopropane moieties are diverse. For instance, the reaction of morpholin-4-yl)cyclopent-2-en-1-one with sodium salts derived from methyl dichloroacetate and ethyl (dimethyl-λ4-sulfanylidene)acetate was explored to synthesize fused cyclopropane derivatives . Although the target compound is not directly mentioned, this indicates that morpholine and cyclopropane derivatives can undergo reactions to form more complex structures, which could be relevant for the synthesis and reactivity of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride can be inferred from related compounds. The presence of the morpholine ring and the cyclopropyl group will influence the compound's solubility, boiling point, and melting point. The hydrochloride salt form suggests that the compound would be more soluble in water and polar solvents compared to its free base form. The hydrogen bonding capability, as seen in 4-(2-carboxyethyl)morpholin-4-ium chloride , also suggests that 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride could have a relatively high melting point due to strong intermolecular interactions.

科学研究应用

合成和化学性质

2-环丙基-2-(吗啉-4-基)乙酸盐酸盐作为生物活性杂环化合物的合成中间体。它在研究中的用途集中在创建适合转化为邻二氨基取代的环己烯羧酸的融合环丙烷衍生物。这种化学过程对于开发具有特定分子结构的新药物化合物和材料至关重要。例如,该化合物已被用于合成4-(2-羧乙基)吗啉-4-ium盐,突显了其在生成具有潜在药用应用的化合物中的作用(Mazur, Pitucha, & Rzączyńska, 2007)。

生物活性和药用应用

该化合物的衍生物在生物研究中表现出潜力,例如在设计和合成新型肾素抑制剂方面。例如,1,2,3-三取代环丙烷代表了肽键的新类同构替代物,表明2-环丙基-2-(吗啉-4-基)乙酸盐酸盐在开发具有受限构象的肽模拟物中的潜力。这些肽替代物旨在将肽骨架的一部分锁定在延伸的β-链构象中,提供了一种新颖的方法来抑制如肾素等对管理高血压和相关心血管疾病至关重要的天冬氨酸蛋白酶(Martín et al., 1992)。

在杂环化学中的作用

2-环丙基-2-(吗啉-4-基)乙酸盐酸盐的多功能性延伸到其在杂环化学中的应用。它与各种试剂的反应导致喹啉-8-醇、四氢喹啉-8-醇和其他杂环化合物的合成。这些反应对于创造具有潜在治疗性能的分子至关重要,说明了该化合物在合成多样化杂环结构中的重要性,这些结构是许多药物和生物活性分子的核心(Uchiyama et al., 1998)。

安全和危害

The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

2-cyclopropyl-2-morpholin-4-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10;/h7-8H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOBENMAAAWCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N2CCOCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetonitrile](/img/structure/B2548745.png)

![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)

![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)

![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)